(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE
Description
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring a trifluoromethyl group, a diazeniumdiolate moiety, and a benzenesulfonyl group
Properties
IUPAC Name |
(Z)-methoxyimino-oxido-[2-oxo-2-[3-[3-(trifluoromethyl)phenyl]sulfonyl-1,3-diazinan-1-yl]ethyl]azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O5S/c1-26-18-21(23)9-13(22)19-6-3-7-20(10-19)27(24,25)12-5-2-4-11(8-12)14(15,16)17/h2,4-5,8H,3,6-7,9-10H2,1H3/b21-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZURMZXIUWNTO-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)\[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to optimize yield and efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE involves the release of nitric oxide (NO) under specific conditions. This release can activate various molecular targets and pathways, leading to biological effects such as antiproliferative activity and inhibition of cell migration . The compound’s trifluoromethyl group also contributes to its unique chemical reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: These compounds are also nitric oxide donors with similar biological activities.
Trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides: These compounds share the trifluoromethyl group and exhibit unique chemical properties.
Uniqueness
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is unique due to its combination of a trifluoromethyl group, a diazeniumdiolate moiety, and a benzenesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
